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Cyclohexanol, 4-(2-methylaminoethyl)-

Cat. No.: B13941830
CAS No.: 63918-21-8
M. Wt: 157.25 g/mol
InChI Key: WCPJVPPCOMEVQR-UHFFFAOYSA-N
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Description

Overview of Cyclohexanol (B46403) Core Structures in Bioactive Molecules and Synthetic Chemistry

The cyclohexanol moiety is a fundamental structural unit in organic chemistry, serving as a versatile building block in the synthesis of a wide array of chemical products. chemicalbook.com It is a secondary alcohol derived from cyclohexane (B81311) and is recognized for its role as a crucial intermediate in the industrial production of polymers like Nylon-6,6 and Nylon-6, through its derivatives adipic acid and caprolactam. chemicalbook.comwikipedia.org The polarity imparted by the hydroxyl (-OH) group allows cyclohexanol and its derivatives to act as effective solvents for various substances, including lacquers and resins. chemicalbook.com

In the realm of bioactive molecules, the cyclohexanol ring is a common scaffold. Its non-planar, chair-like conformation allows for specific spatial arrangements of functional groups, which can be critical for molecular recognition and biological activity. The ability of the hydroxyl group to participate in hydrogen bonding is a key feature influencing the pharmacokinetic and pharmacodynamic properties of molecules containing this core structure. chemicalbook.com Furthermore, the cyclohexanol ring can be functionalized through various chemical reactions such as oxidation to cyclohexanone (B45756), esterification, and dehydration to cyclohexene, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. chemicalbook.comwikipedia.org

Reported Occurrences and Analogues of Cyclohexanol, 4-(2-methylaminoethyl)- in Academic Literature

Direct academic literature focused extensively on Cyclohexanol, 4-(2-methylaminoethyl)- is limited. However, its structural motifs are present in more complex molecules and reported as intermediates or impurities in synthetic processes. A notable analogue is 1-[(1RS)-1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol, which has been identified as a potential impurity in the synthesis of the antidepressant drug Venlafaxine (B1195380). tandfonline.com Venlafaxine itself is a complex cyclohexanol derivative, highlighting the relevance of this structural class in medicinal chemistry. tandfonline.comgoogle.com

Other related analogues found in chemical databases include:

4-(2-Aminoethyl)cyclohexanol : The primary amine counterpart to the target molecule.

4-(Methylamino)cyclohexanol : An analogue with a shorter side chain. sigmaaldrich.com

Cyclohexanol, 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]- : A key intermediate or impurity in pharmaceutical synthesis. tandfonline.com

The study of these related compounds provides a framework for understanding the potential chemical behavior and significance of Cyclohexanol, 4-(2-methylaminoethyl)-.

Chemical Classification and Structural Features Relevant to Research Applications

Cyclohexanol, 4-(2-methylaminoethyl)- can be classified as an amino alcohol, or more specifically, an alkanolamine. wikipedia.org This classification signifies the presence of both a hydroxyl group and an amino group within the same molecule. fiveable.me These functional groups are attached to a cyclohexane ring, making it a substituted cycloalkane.

The key structural features relevant to its research applications are:

Cyclohexanol Ring : A six-membered alicyclic ring that provides a three-dimensional scaffold.

Secondary Alcohol : The hydroxyl group on the cyclohexane ring can act as a hydrogen bond donor and acceptor, influencing solubility and intermolecular interactions. It also serves as a reactive site for further chemical modifications.

Methylaminoethyl Side Chain : This chain, located at the 4-position of the ring, contains a secondary amine. The amine group imparts basic properties to the molecule and can also participate in hydrogen bonding. fiveable.me The presence of the N-methyl group distinguishes it from a primary amine, affecting its reactivity and steric profile.

The bifunctionality of this molecule, possessing both an alcohol and an amine, makes it a potentially useful building block in organic synthesis. alfa-chemistry.com

Significance as a Precursor or Impurity in Synthetic Pathways of Related Amine-Containing Cyclohexanols

The primary significance of structures related to Cyclohexanol, 4-(2-methylaminoethyl)- in the scientific literature appears to be in the context of pharmaceutical manufacturing. Specifically, analogues are reported as process-related impurities in the synthesis of Venlafaxine. tandfonline.comresearchgate.net The synthesis of Venlafaxine and other similar amine-containing cyclohexanol derivatives involves multi-step chemical processes where side reactions can lead to the formation of related substances. acs.org

For instance, the synthesis of Venlafaxine involves the reaction of cyclohexanone with a substituted phenylacetonitrile, followed by reduction and N-methylation steps. google.com Variations in reaction conditions or the presence of impurities in starting materials could potentially lead to the formation of a range of cyclohexanol derivatives. The desmethyl analogue of Venlafaxine, 1-[(1RS)-1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol, is a known impurity. tandfonline.com This underscores the importance of understanding the formation of such compounds for quality control in the pharmaceutical industry. The study of these impurities is crucial as they can impact the safety and efficacy of the final drug product. tandfonline.com

Identification of Key Structural Sub-domains for Academic Investigation

For academic investigation, Cyclohexanol, 4-(2-methylaminoethyl)- can be dissected into two key structural sub-domains:

The Methylaminoethyl Side Chain : The secondary amine in this side chain is a critical functional group. Its basicity, nucleophilicity, and ability to form salts are important chemical properties. In the context of medicinal chemistry, amino side chains are often crucial for the interaction of a molecule with biological targets. nih.gov Research could focus on the role of the N-methyl group and the length of the ethyl linker in modulating these properties.

Consideration of Stereoisomeric Forms and their Potential Research Implications

The structure of Cyclohexanol, 4-(2-methylaminoethyl)- allows for the existence of several stereoisomers, which could have significant research implications. Stereoisomers are molecules with the same molecular formula and connectivity but different three-dimensional arrangements of atoms. wikipedia.org

Cis-Trans Isomerism : As a 1,4-disubstituted cyclohexane, this compound can exist as cis and trans isomers. msu.edulibretexts.org In the cis isomer, both the hydroxyl group and the methylaminoethyl group are on the same side of the ring's average plane. In the trans isomer, they are on opposite sides. These two isomers are diastereomers and would be expected to have different physical properties and biological activities. wikipedia.org

Conformational Isomerism : The cyclohexane ring exists predominantly in a chair conformation. For each of the cis and trans isomers, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers would depend on steric interactions. Generally, substituents prefer the more stable equatorial position to minimize steric strain. youtube.com

Enantiomers : The carbon atom of the cyclohexane ring that is bonded to the hydroxyl group is a chiral center. This means that Cyclohexanol, 4-(2-methylaminoethyl)- can exist as a pair of enantiomers (non-superimposable mirror images) for each of the cis and trans diastereomers. Enantiomers have identical physical properties in a non-chiral environment but may exhibit different interactions with other chiral molecules, such as biological receptors.

The potential for different stereoisomers means that any synthesis of this compound would likely produce a mixture of these forms. For research, particularly in medicinal chemistry, the separation and individual study of each stereoisomer would be essential to fully understand its chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B13941830 Cyclohexanol, 4-(2-methylaminoethyl)- CAS No. 63918-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63918-21-8

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-[2-(methylamino)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-10-7-6-8-2-4-9(11)5-3-8/h8-11H,2-7H2,1H3

InChI Key

WCPJVPPCOMEVQR-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCC(CC1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Cyclohexanol, 4 2 Methylaminoethyl

Diverse Synthetic Routes for the Cyclohexanol (B46403) Scaffold and its Methylaminoethyl Derivatives

The construction of the 4-(2-methylaminoethyl)cyclohexanol framework can be achieved through several synthetic pathways, primarily involving the formation of the cyclohexanol ring and the subsequent or concurrent introduction of the methylaminoethyl side chain.

One common approach involves the catalytic hydrogenation of substituted phenol (B47542) derivatives. For instance, the hydrogenation of 4-(2-aminoethyl)phenol can yield 4-(2-aminoethyl)cyclohexanol. The choice of catalyst and reaction conditions is critical in determining the stereochemical outcome of this transformation.

Another versatile method is reductive amination. This process can involve the reaction of a cyclohexanone (B45756) precursor bearing a suitable two-carbon chain at the 4-position with methylamine (B109427) in the presence of a reducing agent. For example, starting from a derivative of 4-acetylcyclohexanone, a two-step sequence of reductive amination could be envisioned to introduce the methylamino group. Reductive amination is a widely used method for the formation of C-N bonds and offers a high degree of flexibility in the choice of the amine and carbonyl components. organic-chemistry.orgmdpi.com

A plausible, though less direct, route could involve the modification of commercially available cyclohexanol derivatives. For example, a precursor such as 4-hydroxycyclohexaneacetic acid could be converted to the corresponding amide with methylamine, followed by reduction of the amide to furnish the target molecule.

Stereoselective and Stereospecific Synthesis Approaches

The control of stereochemistry is paramount in the synthesis of bioactive molecules. For 4-(2-methylaminoethyl)cyclohexanol, the relative orientation of the hydroxyl group and the methylaminoethyl side chain (cis or trans) can significantly impact its biological activity.

Stereoselective synthesis of the cyclohexanol ring can be achieved through the catalytic hydrogenation of a phenol precursor. The choice of catalyst plays a pivotal role in directing the stereochemical outcome. For example, palladium-based catalysts, such as palladium on alumina (B75360) (Pd/Al2O3), are known to favor the formation of the thermodynamically more stable trans-isomer. nih.govresearchgate.net Conversely, rhodium-based catalysts tend to produce the cis-isomer as the major product. nih.gov This switch in diastereoselectivity allows for targeted access to either the cis or trans diastereomer of the final product.

Another strategy for achieving stereocontrol is through the stereoselective reduction of a corresponding cyclohexanone. The use of sterically hindered reducing agents can favor the approach of the hydride from the less hindered face of the ketone, leading to a specific stereoisomer of the alcohol. For instance, the reduction of 4-substituted cyclohexanones can be influenced by the nature of the substituent at the 4-position.

Furthermore, enzymatic resolutions or the use of chiral auxiliaries can be employed to separate enantiomers or to guide the stereochemical course of a reaction, leading to enantiomerically pure products.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of the desired product is a critical aspect of synthetic chemistry. For the synthesis of 4-(2-methylaminoethyl)cyclohexanol, several reaction parameters can be optimized.

In catalytic hydrogenation, the choice of catalyst, solvent, hydrogen pressure, and temperature are key variables. For the hydrogenation of phenols, catalysts such as palladium on various supports (e.g., alumina, carbon) and rhodium catalysts are commonly employed. nih.govmdpi.com Optimization of these parameters can significantly influence both the yield and the diastereoselectivity of the reaction. For example, in the palladium-catalyzed hydrogenation of p-cresol, employing n-heptane as the solvent under a low hydrogen pressure (5 bar) at 80 °C provided the best trans-diastereoselectivity and yield. nih.gov

In reductive amination reactions, the choice of reducing agent is crucial. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The pH of the reaction medium also plays a significant role in the formation of the intermediate imine and its subsequent reduction. Optimization of the stoichiometry of the reactants, reaction time, and temperature is necessary to maximize the yield and minimize the formation of byproducts. reddit.com

Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product in high purity. For instance, the separation of cis and trans isomers of substituted cyclohexanols can often be achieved by fractional crystallization or chromatography. google.com

Catalytic Strategies in Cyclohexanol Ring Formation and Amination

Catalysis is central to the efficient and selective synthesis of 4-(2-methylaminoethyl)cyclohexanol. As previously discussed, heterogeneous catalysts based on palladium and rhodium are instrumental in the stereoselective hydrogenation of phenolic precursors to form the cyclohexanol ring. nih.gov Nickel-based catalysts, such as nickel on carbon nanotubes (Ni/CNT), have also been shown to be effective for the hydrogenation of phenol to cyclohexanol. mdpi.com

For the amination step, reductive amination can be performed using various catalytic systems. While stoichiometric reducing agents are common, catalytic reductive amination offers a more atom-economical approach. Transition metal catalysts, such as those based on ruthenium, can catalyze the N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This strategy avoids the use of pre-formed aldehydes or ketones and generates water as the only byproduct.

Furthermore, biocatalysis, utilizing enzymes such as imine reductases, can offer high stereoselectivity in the reductive amination step, providing access to chiral amines.

Functional Group Interconversions and Derivatization Strategies for the Methylaminoethyl Moiety

The methylaminoethyl side chain of Cyclohexanol, 4-(2-methylaminoethyl)- offers opportunities for further chemical modification to generate a library of analogs with potentially diverse biological activities.

Alkylation and Acylation Reactions for Analog Generation

The secondary amine of the methylaminoethyl group is a key site for derivatization. N-alkylation can be achieved by reacting the parent compound with alkyl halides or by reductive amination with other aldehydes or ketones. Selective mono-N-alkylation can be challenging due to the potential for over-alkylation to form a quaternary ammonium (B1175870) salt. However, careful control of reaction conditions or the use of specific methodologies, such as chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), can promote selective mono-alkylation of amino alcohols.

Acylation of the amine with acyl chlorides or anhydrides provides access to a wide range of amide derivatives. This reaction is typically straightforward and can be performed under basic conditions to neutralize the acid byproduct.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, baseSecondary or Tertiary Amine
Reductive AminationAldehyde or Ketone, Reducing AgentSubstituted Amine
N-AcylationAcyl chloride or Anhydride, baseAmide

Selective Modifications of Hydroxyl and Amine Functions

The presence of both a hydroxyl and a secondary amine group in the molecule necessitates strategies for their selective modification. Protecting groups are often employed to temporarily block one functional group while the other is being transformed.

For selective modification of the hydroxyl group, the amine can be protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz). The protected intermediate can then undergo O-alkylation or O-acylation. Subsequent deprotection of the amine reveals the desired N-unsubstituted, O-functionalized analog.

Conversely, to modify the amine selectively, the hydroxyl group can be protected as an ether (e.g., silyl (B83357) ether like TBDMS) or an ester. The protected intermediate can then be subjected to N-alkylation or N-acylation, followed by deprotection of the hydroxyl group.

The choice of protecting groups is critical and depends on their stability to the reaction conditions used for the desired transformation and the ease of their removal without affecting other parts of the molecule.

Functional Group to ModifyProtecting Group for Other FunctionalityExample Transformation
HydroxylAmine protected as Boc-carbamateO-Alkylation with an alkyl halide
AmineHydroxyl protected as a TBDMS etherN-Acylation with an acyl chloride

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Novel Derivatives

The unambiguous determination of the three-dimensional structure of novel derivatives of Cyclohexanol, 4-(2-methylaminoethyl)- is fundamental to understanding their chemical properties and potential applications. Advanced spectroscopic and analytical techniques are indispensable for this purpose, providing detailed insights into conformation, configuration, molecular formula, and absolute stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Configuration

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of Cyclohexanol, 4-(2-methylaminoethyl)-. nih.gov Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, connectivity, and stereochemistry. beilstein-journals.orgcore.ac.uk

For cyclohexanol derivatives, ¹H NMR is particularly crucial for determining the relative configuration (cis/trans) and the preferred conformation of substituents on the cyclohexane (B81311) ring. The conformation of the ring, typically a chair form, results in two distinct orientations for substituents: axial and equatorial. The chemical shift (δ) and, more importantly, the coupling constants (J) of the ring protons are highly sensitive to their spatial arrangement.

For example, the proton attached to the carbon bearing the hydroxyl group (H-1) will exhibit different coupling patterns depending on its orientation. An axial H-1 will typically show large axial-axial couplings (³J_ax,ax ≈ 10–13 Hz) to adjacent axial protons and smaller axial-equatorial couplings (³J_ax,eq ≈ 2–5 Hz). Conversely, an equatorial H-1 will display only small equatorial-axial and equatorial-equatorial couplings. Analysis of these coupling constants allows for the definitive assignment of the hydroxyl group's conformation. Similar analysis can be applied to the protons on the carbon bearing the 2-methylaminoethyl side chain (H-4).

Table 1: Hypothetical ¹H and ¹³C NMR Data for a trans-Derivative of Cyclohexanol, 4-(2-methylaminoethyl)-

This table illustrates the type of data obtained from NMR analysis for a hypothetical derivative where both large substituents are in the equatorial position.

Atom ¹H Chemical Shift (δ, ppm) ¹H Multiplicity & Coupling (J, Hz) ¹³C Chemical Shift (δ, ppm)
C-1 (CH-OH)3.60tt, J = 10.5, 4.270.1
C-2, C-6 (CH₂)1.85 (ax), 1.25 (eq)m35.5
C-3, C-5 (CH₂)1.75 (ax), 1.15 (eq)m29.8
C-4 (CH-R)1.45m36.2
C-7 (CH₂-N)2.80t, J = 7.538.0
C-8 (CH₂-C4)1.55q, J = 7.530.5
N-CH₃2.45s33.7

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For novel derivatives of Cyclohexanol, 4-(2-methylaminoethyl)-, high-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is also highly valuable, particularly for analyzing the core cyclohexanol structure. researchgate.net The fragmentation patterns observed in the mass spectrum are often characteristic of the molecule's structure. For cyclohexanol and its derivatives, common fragmentation pathways include:

Loss of Water: A prominent peak corresponding to the loss of a water molecule (M-18) from the molecular ion is frequently observed.

Ring Cleavage: The cyclohexane ring can undergo various cleavage reactions, leading to characteristic fragment ions. A notable fragment for cyclohexanol itself occurs at m/z 57. reddit.com

Side-Chain Fragmentation: The 2-methylaminoethyl side chain can cleave, with a characteristic cleavage at the benzylic-like position (C4-C8 bond), leading to fragments representing the charged ring or side-chain portions.

To enhance volatility for GC-MS analysis, functional groups like the hydroxyl and secondary amine can be derivatized, for instance, by trimethylsilylation. researchgate.net This not only improves chromatographic behavior but also leads to predictable and informative fragmentation patterns involving the trimethylsilyl (B98337) (TMS) group.

Table 2: Expected Key Mass Fragments for Cyclohexanol, 4-(2-methylaminoethyl)-

m/z Value Proposed Fragment Identity Fragmentation Pathway
157[M]⁺Molecular Ion
142[M - CH₃]⁺Loss of a methyl group
139[M - H₂O]⁺Dehydration
114[M - C₂H₅N]⁺Cleavage of the side chain at C4-C8
58[CH₂=N⁺H(CH₃)]Cleavage of the side chain at C7-C8
57[C₄H₉]⁺Characteristic cyclohexanol ring fragment

Vibrational Optical Activity (VOA) Spectroscopy for Absolute Stereochemistry

When derivatives of Cyclohexanol, 4-(2-methylaminoethyl)- are chiral, determining their absolute configuration (the specific R/S designation at each stereocenter) is essential. While NMR can establish the relative arrangement of atoms, it typically cannot determine the absolute stereochemistry. Vibrational Optical Activity (VOA) has emerged as a powerful tool for this purpose, allowing for the assignment of absolute configuration for molecules in solution. nih.govuantwerpen.be

VOA encompasses two complementary techniques: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). rsc.orgnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net

ROA measures the difference in the intensity of Raman scattered right and left circularly polarized light. researchgate.net

The VCD and ROA spectra of two enantiomers are mirror images of each other. The process for determining the absolute configuration involves comparing the experimentally measured VCD or ROA spectrum with a theoretical spectrum calculated using quantum chemistry methods, such as Density Functional Theory (DFT). researchgate.net A spectrum is calculated for one of the enantiomers (e.g., the R,R-isomer). If the calculated spectrum matches the experimental spectrum, the absolute configuration is confirmed. If it is the mirror image, the molecule is the opposite enantiomer. This non-destructive method avoids the need for crystallization, which is a major advantage over X-ray crystallography. nih.gov

Table 3: Principle of Absolute Configuration Assignment using VCD

Vibrational Mode (cm⁻¹) Experimental VCD Signal Calculated VCD for (1R, 4R)-isomer Conclusion
2950++Match
1450--Match
1300++Match
1100--Match
Overall Good Correlation Good Correlation The compound is the (1R, 4R)-isomer.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. nih.govnih.gov It provides an unambiguous and highly precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. osu.edu For chiral compounds, X-ray crystallography can also determine the absolute configuration without ambiguity, provided a good quality crystal is available and anomalous dispersion effects can be measured. nih.gov

The primary challenge of this technique is the requirement to grow a single, well-ordered crystal of the derivative, which can often be a difficult and time-consuming step. nih.gov The process involves dissolving the purified compound and slowly inducing crystallization through methods like slow evaporation or vapor diffusion.

Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected. nih.gov The pattern of diffracted spots is used to determine the unit cell of the crystal, while the intensities of the spots are used to calculate an electron density map. This map is then interpreted to build a model of the molecule's atomic arrangement. The final refined structure provides a complete and accurate picture of the molecule's solid-state architecture, including intermolecular interactions like hydrogen bonding that dictate the crystal packing. mdpi.com

Table 4: Example of Crystallographic Data for a Hypothetical Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.82 Å, b = 7.89 Å, c = 13.06 Å
β = 108.4°
Volume 862.1 ų
Z (Molecules/unit cell) 4
Final R-factor 0.052
Absolute Configuration Confirmed as (1R, 4S)

In Vitro Biochemical and Pharmacological Interrogation of Cyclohexanol, 4 2 Methylaminoethyl and Its Analogues

Exploration of Ligand-Receptor Binding Affinities and Kinetics (in vitro, non-human systems)

No publicly available studies were identified that investigated the binding affinities and kinetics of Cyclohexanol (B46403), 4-(2-methylaminoethyl)- at various receptor subtypes.

Radioligand Binding Assays for Receptor Subtype Selectivity

Information from radioligand binding assays, which would be crucial for determining the receptor subtype selectivity of this compound, is absent from the searched scientific literature.

Competition Binding Profiles with Known Ligands

There are no published competition binding profiles detailing the interaction of Cyclohexanol, 4-(2-methylaminoethyl)- with known receptor ligands.

Evaluation of Enzyme Interaction and Modulation (in vitro)

Detailed in vitro studies on the interaction of Cyclohexanol, 4-(2-methylaminoethyl)- with specific enzymes are not available in the public domain.

Inhibition Kinetics and Mechanism of Enzyme Activity

No data on the inhibition kinetics or the mechanism by which Cyclohexanol, 4-(2-methylaminoethyl)- might inhibit enzyme activity has been published.

Substrate Mimicry and Enzymatic Transformation Studies

Research on whether Cyclohexanol, 4-(2-methylaminoethyl)- can act as a substrate mimic or undergo enzymatic transformation is not present in the available literature.

Cellular Pathway Modulation Studies (in vitro, non-human cell lines)

There is a lack of published research on the effects of Cyclohexanol, 4-(2-methylaminoethyl)- on cellular pathways in non-human cell lines.

Second Messenger System Regulation (e.g., cAMP)

There is no available scientific literature detailing the in vitro effects of Cyclohexanol, 4-(2-methylaminoethyl)- or its close analogues on second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP). Consequently, data regarding its potential to modulate adenylyl cyclase or phosphodiesterase activity, and any corresponding EC50 or Ki values, are not available.

Neurotransmitter Uptake Inhibition in Synaptosomes (in vitro)

No studies were identified that investigated the inhibitory activity of Cyclohexanol, 4-(2-methylaminoethyl)- on the reuptake of neurotransmitters in synaptosomal preparations. As a result, there is no data on its potency or selectivity for monoamine transporters such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), or dopamine (B1211576) transporter (DAT). Therefore, IC50 values for this compound are not documented in the public domain.

Investigation of Biochemical Transformations and Metabolic Fates in Isolated Enzymatic Systems

The metabolic fate of Cyclohexanol, 4-(2-methylaminoethyl)- has not been characterized in studies utilizing isolated enzymatic systems. There is no information available regarding its potential biotransformation by key metabolic enzymes, such as cytochrome P450 (CYP) isoenzymes or flavin-containing monooxygenases (FMOs). The identity of potential metabolites resulting from processes like N-demethylation, oxidation, or conjugation remains undetermined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Determinants for Biochemical Interaction and Selectivity

The key structural components of Cyclohexanol (B46403), 4-(2-methylaminoethyl)-, including the amino group's alkyl chain and the conformation of the cyclohexanol ring, are critical determinants of its interaction with biological targets.

Increasing or decreasing the length of the ethyl chain connecting the amino group to the cyclohexane (B81311) ring can also modulate activity. A two-carbon (ethyl) linker appears to be optimal for positioning the basic nitrogen atom for effective interaction with its binding site. Altering this length can change the spatial relationship between the aromatic ring (if present) and the amino group, disrupting the pharmacophore and reducing affinity. Increasing alkyl chain length in related molecules has been shown to influence properties like lipophilicity and molecular weight, which in turn affect absorption, distribution, and charge-carrier mobility. rsc.org

Table 1: Influence of N-Substitution on Transporter Inhibition (Based on Venlafaxine (B1195380) Analogs)
CompoundN-Substituent(s)Relative Activity Profile
Venlafaxine Analog-N(CH₃)₂Potent dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition. drugbank.com
N-desmethylvenlafaxine Analog (e.g., Cyclohexanol, 4-(2-methylaminoethyl)-)-NHCH₃Lower activity compared to the dimethyl analog. psychscenehub.com
N,O-didesmethylvenlafaxine Analog-NH₂Significantly lower affinity for transporter sites. nih.gov

The non-planar, chair conformation of the cyclohexane ring is a defining structural feature that profoundly impacts biological activity. gmu.edu Substituents on the ring can exist in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. openstax.org Due to steric hindrance, specifically 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position. masterorganicchemistry.comlumenlearning.com

For a 1,4-disubstituted cyclohexane like the target compound, the trans isomer is generally more stable than the cis isomer because it allows both bulky groups (the hydroxyl and the 2-methylaminoethyl side chain) to occupy equatorial positions, minimizing steric strain. fiveable.me This preferred conformation orients the functional groups in a specific spatial arrangement that is critical for proper alignment and binding within a receptor or transporter active site. An axial orientation would force the side chain into close proximity with other axial hydrogens, raising the molecule's energy and potentially preventing an optimal fit with its biological target. masterorganicchemistry.com

Stereochemical Influence on Ligand-Target Recognition and Biological Effects

Chirality plays a pivotal role in the interaction of drugs with biological systems. For molecules with multiple stereocenters, the different stereoisomers can exhibit distinct pharmacological profiles.

Cyclohexanol, 4-(2-methylaminoethyl)- has two potential chiral centers, leading to the possibility of four stereoisomers. The spatial arrangement of substituents defines these isomers and is critical for ligand-target recognition. Studies on the closely related compound venlafaxine, which is administered as a racemic mixture, have demonstrated significant differences between its enantiomers.

The (S)-(+)-enantiomer of venlafaxine acts primarily as a selective serotonin reuptake inhibitor. psychscenehub.com In contrast, the (R)-(-)-enantiomer is a dual inhibitor, blocking the reuptake of both serotonin and norepinephrine. nih.gov This demonstrates that the specific 3D orientation of the functional groups is recognized differently by the respective transporter binding sites. Such stereoselectivity is common, as biological targets are themselves chiral. nih.gov The differential activity of stereoisomers can have significant clinical implications, affecting both efficacy and the side-effect profile. nih.gov

Table 2: Enantiomeric Differences in Transporter Inhibition (Based on Venlafaxine)
EnantiomerPrimary Biochemical ActionReceptor/Transporter Selectivity
(S)-(+)-VenlafaxineSerotonin Reuptake Inhibition psychscenehub.comnih.govHigher selectivity for the Serotonin Transporter (SERT). drugbank.com
(R)-(-)-VenlafaxineDual Serotonin and Norepinephrine Reuptake Inhibition nih.govPotent inhibitor of both SERT and the Norepinephrine Transporter (NET). nih.gov

The absolute configuration of the chiral centers dictates the preferred low-energy conformation of the molecule. The cyclohexanol ring undergoes a dynamic "ring-flip" between two chair conformations. openstax.org In a substituted cyclohexane, the equilibrium between these two conformations is not equal. The conformation that places the largest substituent(s) in the equatorial position is energetically favored and will be the predominant form of the molecule at physiological temperatures. fiveable.me

The interplay between the configuration of the chiral centers and the conformational preference of the ring ensures that the pharmacophoric elements—the hydroxyl group and the protonated amino group—are held in a specific time-averaged spatial relationship. Molecular mechanics calculations on similar structures have been used to map the conformational space and identify the lowest energy arrangements. acs.orgnih.gov This dominant conformation is what is most likely to interact with the biological target, and therefore, its shape is a key determinant of the molecule's biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For classes of compounds like cyclohexanol derivatives that act as transporter inhibitors, QSAR models can provide predictive insights for designing new analogs with improved potency or selectivity. nih.govnih.gov

These models are built using molecular descriptors that quantify various physicochemical properties of the molecules. Common descriptors include those related to hydrophobicity (e.g., logP), electronics (e.g., partial atomic charges), and sterics (e.g., molar refractivity, topological indices). researchgate.net For instance, in a series of norepinephrine transporter inhibitors, a QSAR model might reveal that higher lipophilicity and specific steric bulk in certain regions of the molecule enhance inhibitory potency. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the steric and electrostatic fields surrounding the molecules. nih.govfrontiersin.org These models can generate contour maps that visualize regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity, thereby guiding the rational design of more effective compounds. dovepress.com

Table 3: Common Descriptors in QSAR Models for Transporter Inhibitors
Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
HydrophobicityLogP (Octanol-Water Partition Coefficient)Governs membrane permeability and interaction with hydrophobic pockets in the binding site. researchgate.net
ElectronicPartial Atomic ChargeInfluences electrostatic interactions, such as ion-pairing and hydrogen bonding with the target. nih.gov
Steric/TopologicalMolar Refractivity (MR), Molecular WeightRelates to the size and shape of the molecule, which must be complementary to the binding site. researchgate.net
3D-Field BasedCoMFA/CoMSIA FieldsMaps favorable and unfavorable steric and electrostatic regions for optimal receptor fit. nih.gov

Computational Chemistry and Molecular Modeling Approaches for Cyclohexanol, 4 2 Methylaminoethyl

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as Cyclohexanol (B46403), 4-(2-methylaminoethyl)-, within the active site of a target protein.

Prediction of Binding Poses and Interaction Hotspots

The primary goal of molecular docking is to generate and rank various possible binding poses of a ligand within a protein's binding site. For Cyclohexanol, 4-(2-methylaminoethyl)-, the docking process would involve preparing its 3D structure and the structure of a target protein, often obtained from a repository like the Protein Data Bank (PDB). The algorithm then systematically samples a vast number of orientations and conformations of the ligand within the receptor's active site.

The resulting poses would reveal key potential interactions, or "hotspots," that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and can include:

Hydrogen Bonds: The hydroxyl (-OH) and the secondary amine (-NH-) groups of Cyclohexanol, 4-(2-methylaminoethyl)- are potential hydrogen bond donors and acceptors, likely forming crucial interactions with polar or charged amino acid residues (e.g., Aspartate, Glutamate, Serine, Tyrosine) in a binding pocket.

Hydrophobic Interactions: The cyclohexane (B81311) ring provides a nonpolar surface that can engage in favorable hydrophobic contacts with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine.

Ionic Interactions: The methylamino group can be protonated under physiological conditions, allowing it to form strong salt bridges with negatively charged residues such as Aspartate or Glutamate.

A hypothetical analysis of docking poses would identify the specific amino acid residues involved in these interactions, providing a detailed map of the binding mode.

Scoring Functions and Binding Energy Calculations

After generating numerous potential binding poses, a scoring function is employed to evaluate and rank them. Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. A lower score typically indicates a more favorable binding affinity.

These functions approximate the total binding energy by summing up contributions from various types of interactions, such as:

van der Waals forces

Electrostatic interactions

Hydrogen bonding

Desolvation effects

Entropic penalties

The output of a docking simulation for Cyclohexanol, 4-(2-methylaminoethyl)- would be a ranked list of poses, each with a corresponding binding energy score. This score allows for a quantitative comparison of different binding modes and can be used to predict the compound's potential potency as an inhibitor or activator of the target protein.

Table 1: Example of Molecular Docking Results for Cyclohexanol, 4-(2-methylaminoethyl)- with a Hypothetical Protein Target

Pose IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5ASP-120, TYR-250Ionic Bond, Hydrogen Bond
2-8.2PHE-310, LEU-115Hydrophobic Interaction
3-7.9SER-122, GLU-248Hydrogen Bond
4-7.5VAL-118, TRP-312Hydrophobic Interaction

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are inaccessible through classical molecular mechanics methods like docking.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For Cyclohexanol, 4-(2-methylaminoethyl)-, a DFT calculation would typically begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, providing the most stable 3D structure of the molecule with precise bond lengths and angles.

Once the geometry is optimized, a range of electronic properties can be calculated, including:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For Cyclohexanol, 4-(2-methylaminoethyl)-, it would show electronegative regions (in red) around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and electropositive regions (in blue) around the hydrogen atoms of the hydroxyl and amine groups.

Atomic Charges: DFT can calculate the partial charge on each atom, offering insight into local electronic effects and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity.

For Cyclohexanol, 4-(2-methylaminoethyl)-, FMO analysis would identify the spatial distribution of these orbitals. The HOMO is likely to be localized around the electron-rich nitrogen and oxygen atoms, while the LUMO distribution would indicate the most probable sites for receiving electrons. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.

Table 2: Example of Quantum Chemical Properties for Cyclohexanol, 4-(2-methylaminoethyl)- Calculated via DFT

PropertyCalculated ValueUnit
Energy of HOMO-6.8eV
Energy of LUMO2.1eV
HOMO-LUMO Gap8.9eV
Dipole Moment2.5Debye

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

While docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein and the stability of their interaction.

For a complex of Cyclohexanol, 4-(2-methylaminoethyl)- and a target protein, an MD simulation would be initiated using a high-ranking pose from molecular docking. The simulation, typically run for nanoseconds to microseconds, would reveal:

Conformational Flexibility: MD shows how the cyclohexane ring and the methylaminoethyl side chain of the ligand move and adapt within the binding site. It can reveal different conformational states (e.g., chair vs. boat conformations of the cyclohexane ring) and their relative populations.

Stability of Interactions: The simulation allows for the monitoring of key interactions (like hydrogen bonds) over time. An interaction that is maintained throughout the simulation is considered stable and important for binding, whereas transient interactions are less critical.

Role of Water Molecules: MD simulations explicitly include solvent molecules, which can reveal the crucial role of water in mediating protein-ligand interactions.

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy than docking scores alone.

Analysis of an MD trajectory would involve calculating metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the ligand's position and the Root Mean Square Fluctuation (RMSF) to identify which parts of the ligand and protein are most mobile.

Ligand Flexibility and Protein Conformational Changes

Molecular dynamics (MD) simulations are a primary tool for exploring the flexibility of a ligand like Cyclohexanol, 4-(2-methylaminoethyl)-. Such simulations would model the compound's dynamic movement over time, revealing its preferred conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

When a ligand binds to a protein, it can induce conformational changes in the protein that are essential for its biological function. Computational techniques such as induced fit docking and MD simulations of the protein-ligand complex could elucidate these changes. These methods would analyze alterations in the protein's secondary and tertiary structure upon binding of Cyclohexanol, 4-(2-methylaminoethyl)-, providing insights into the mechanism of action. However, no such studies have been published for this specific compound.

Solvent Effects and Protonation States

The surrounding solvent can significantly influence the conformation and properties of a molecule. Computational methods, including both explicit solvent models (where individual solvent molecules are simulated) and implicit solvent models (which treat the solvent as a continuous medium), could be used to study Cyclohexanol, 4-(2-methylaminoethyl)-. These simulations would provide data on how the molecule's structure and energy are affected by different solvent environments, such as water or lipids.

The protonation state of the methylamino group in Cyclohexanol, 4-(2-methylaminoethyl)- is crucial for its electrostatic interactions with biological targets. Computational tools can predict the pKa of this group, which determines its likelihood of being protonated at a given pH. This information is vital for accurately modeling the compound's interactions. As of now, specific computational studies on the solvent effects and protonation states of Cyclohexanol, 4-(2-methylaminoethyl)- have not been reported.

Predictive Modeling for Absorption, Distribution, Metabolism (in vitro/enzymatic) and Excretion (ADME) Profiles (excluding human clinical aspects)

In silico models are widely used to predict the ADME properties of new chemical entities in the early stages of drug discovery. These models use the chemical structure of a compound to estimate various pharmacokinetic parameters. For Cyclohexanol, 4-(2-methylaminoethyl)-, these predictive models could provide valuable information on its likely behavior in biological systems.

Table 1: Predicted In Vitro ADME Properties of Cyclohexanol, 4-(2-methylaminoethyl)- (Hypothetical)

ADME PropertyPredicted ValueComputational Method
Absorption
Caco-2 Permeability-Quantitative Structure-Permeability Relationship (QSPR)
Distribution
Plasma Protein Binding-Quantitative Structure-Property Relationship (QSPR)
Metabolism (in vitro/enzymatic)
Cytochrome P450 Stability-Substrate-binding models to specific CYP isozymes
Excretion
Renal Clearance Prediction-Physiologically Based Pharmacokinetic (PBPK) modeling

It is important to reiterate that the data in the table above is hypothetical and serves only to illustrate the types of predictions that could be made. Without specific computational studies, no actual predicted values for Cyclohexanol, 4-(2-methylaminoethyl)- can be provided. The development of robust predictive models relies on large datasets of experimentally determined properties, and it is the application of these models to new compounds that generates these predictions.

Role As a Synthetic Intermediate and Chemical Probe in Research

Utilization in the Synthesis of Complex Organic Molecules

The presence of two distinct reactive sites—the hydroxyl (-OH) and the secondary amine (-NH) groups—allows for selective chemical modifications, making Cyclohexanol (B46403), 4-(2-methylaminoethyl)- an important intermediate in the synthesis of more complex molecular architectures. google.com For instance, it serves as a precursor in the preparation of certain nontricyclic antidepressants. google.com The strategic manipulation of these functional groups enables chemists to build intricate molecules with desired properties. nih.govbeilstein-journals.orgnih.gov

As a Scaffold for Combinatorial Library Synthesis

In the field of drug discovery, generating a vast number of structurally related compounds for screening is a key strategy. nih.govnih.gov Cyclohexanol, 4-(2-methylaminoethyl)- serves as an ideal central framework, or scaffold, for this purpose. mdpi.com Its two functional groups act as points for diversification, where a wide array of different chemical building blocks can be attached. This process, known as combinatorial synthesis, can rapidly produce a large "library" of distinct molecules. nih.gov

For example, the hydroxyl group can be reacted to form ethers or esters, while the secondary amine can be converted into various amides or tertiary amines. By systematically combining different reactants at these two positions, researchers can generate millions of unique compound variations from a single scaffold. nih.gov These libraries are then tested against biological targets, such as proteins or enzymes, to identify new potential drug candidates. nih.govnih.gov The use of such scaffolds is a fundamental aspect of modern medicinal chemistry, accelerating the discovery of novel therapeutic agents. nih.govmdpi.com

Table 1: Potential Reactions for Library Diversification

Functional Group on Scaffold Reaction Type Potential Building Blocks Resulting Functional Group
Hydroxyl (-OH) Esterification Carboxylic acids, Acyl chlorides Ester (-O-C=O)
Hydroxyl (-OH) Etherification Alkyl halides Ether (-O-R)
Secondary Amine (-NH) Acylation Acyl chlorides, Anhydrides Amide (-N-C=O)
Secondary Amine (-NH) Reductive Amination Aldehydes, Ketones Tertiary Amine (-NR₂)

Building Block for Functionalized Materials (e.g., hydrogels, scaffolds, polymers)

The dual functionality of Cyclohexanol, 4-(2-methylaminoethyl)- also makes it a valuable component in materials science for creating functionalized polymers and other materials. mdpi.comklinger-lab.de Polymers are large molecules made up of repeating smaller units, or monomers. This compound can be incorporated into polymer chains through its reactive hydroxyl and amine groups.

For instance, these groups can react with other monomers that have two reactive ends (e.g., diacids or diisocyanates) to form polyesters, polyamides, or polyurethanes. mdpi.commdpi.com The inclusion of the cyclohexanol derivative into the polymer structure imparts specific properties to the final material. The hydroxyl group can increase hydrophilicity (water-attracting character), while the amine group can introduce a positive charge or serve as a point for further chemical modification. mdpi.com

These functionalized polymers can be used to create materials like hydrogels, which are water-absorbing polymer networks used in tissue engineering and drug delivery. nih.govfrontiersin.org By carefully selecting the building blocks, scientists can tailor the properties of these materials, such as their mechanical strength, degradability, and ability to interact with biological cells. mdpi.comfrontiersin.org

Application in Chemical Biology as a Research Tool

Beyond synthesis, Cyclohexanol, 4-(2-methylaminoethyl)- and its derivatives are employed as tools in chemical biology to investigate and manipulate biological processes. mdpi.com

Development of Labeled Probes for Biochemical Assays

To study the complex machinery of living cells, scientists often need to track specific molecules or processes. This is frequently achieved by using chemical probes, which are molecules designed to interact with a specific biological target and carry a "label" for detection. The reactive handles on Cyclohexanol, 4-(2-methylaminoethyl)- allow for the attachment of various labels, such as:

Fluorescent dyes: To visualize the location of the target within a cell using microscopy.

Biotin: To isolate the target and its binding partners for further analysis.

Photoaffinity labels: To permanently link the probe to its target upon exposure to light, aiding in target identification. nih.gov

By attaching such a label to a molecule derived from this scaffold, researchers can create powerful tools to study enzyme function, receptor binding, and other critical biochemical events.

Use in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) is a modern approach to finding new drugs that starts with identifying very small, simple chemical structures, or "fragments," that bind weakly to a biological target. nih.govnih.govdrugdiscoverychemistry.com These initial fragment hits are then chemically grown or combined to create a more potent and selective drug candidate. nih.govdrugdiscoverychemistry.com

With a molecular weight under 300 Da, the core structure of Cyclohexanol, 4-(2-methylaminoethyl)- fits the profile of a typical fragment. mdpi.com Its defined three-dimensional shape and the presence of hydrogen-bond-donating and -accepting groups (the hydroxyl and amine) make it an attractive starting point for an FBDD campaign. nih.govmdpi.com Screening a library of such fragments can reveal initial binding interactions that medicinal chemists can then optimize to develop novel therapeutics. drugdiscoverychemistry.comdrugdiscoverychemistry.com

Preclinical Research Models (Non-Human In Vitro/In Vivo) for Mechanism of Action Studies

Once a promising compound is developed from a scaffold like Cyclohexanol, 4-(2-methylaminoethyl)-, it is essential to understand how it works at a molecular level—its mechanism of action. nih.govunex.esox.ac.uk This is investigated through preclinical studies using non-human models, both in vitro (in a controlled lab environment, like cell cultures) and in vivo (in living organisms, like animal models). researchgate.net

In Vitro Studies: Derivatives can be tested on isolated enzymes or in cultured cells to confirm that they interact with the intended target and to measure the resulting biological effect. nih.gov For example, researchers might measure changes in the levels of specific proteins or messenger RNA after treating cells with the compound. unex.es

In Vivo Studies: Administering the compound to animal models allows scientists to study its effects in a complex, whole-organism system. researchgate.net These studies help determine if the compound has the desired therapeutic effect and provide further evidence for its mechanism of action.

These preclinical investigations are a critical step in the research and development pipeline, providing the necessary data to understand a compound's biological activity before it can be considered for any further development. nih.govresearchgate.net

Future Research Directions and Methodological Advancements for Cyclohexanol, 4 2 Methylaminoethyl

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of cyclohexanol (B46403) derivatives has been an area of active research, with a growing emphasis on green chemistry principles to minimize environmental impact and improve cost-effectiveness. researchgate.netjournalcrd.insemanticscholar.org Current synthetic routes for analogous compounds like venlafaxine (B1195380) often involve multi-step processes that may utilize harsh reagents and generate significant waste. asianpubs.orggoogle.com Future synthetic strategies for Cyclohexanol, 4-(2-methylaminoethyl)- are anticipated to focus on several key areas:

Catalytic Hydrogenation: Exploring more efficient and recyclable catalysts for the reduction of precursor molecules. asianpubs.org For instance, the use of phase transfer catalysis has been shown to result in almost quantitative yields of related cycloalkanols. google.com

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation.

Biocatalysis: Utilizing enzymes to carry out specific synthetic steps can lead to highly stereoselective products under mild reaction conditions, aligning with the principles of green chemistry.

These innovative approaches aim to create more economical and environmentally friendly pathways for the production of Cyclohexanol, 4-(2-methylaminoethyl)-, making it more accessible for extensive research and potential clinical use.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of Interactions

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. amrita.eduspast.org For Cyclohexanol, 4-(2-methylaminoethyl)-, these computational tools can be instrumental in predicting its interactions with biological targets and understanding its structure-activity relationships (SAR).

By leveraging computational models, researchers can:

Predict Binding Affinity: Use molecular docking and other computational techniques to predict how the compound will interact with specific receptors, such as serotonin (B10506) and norepinephrine (B1679862) transporters. rsc.org

Model Pharmacokinetics: Develop predictive models for its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining its potential efficacy and safety profile.

Identify Potential Off-Target Effects: Screen the compound against a wide range of biological targets to identify potential unwanted interactions, thereby minimizing the risk of side effects.

The integration of AI and ML can significantly accelerate the research process, reduce the need for extensive experimental testing, and provide valuable insights into the compound's mechanism of action.

High-Throughput Screening Methodologies for Exploring Structural Diversity

High-throughput screening (HTS) is a powerful tool for discovering novel compounds with desired biological activities. nih.govmdpi.commdpi.com In the context of Cyclohexanol, 4-(2-methylaminoethyl)-, HTS can be employed to screen large libraries of its derivatives to identify molecules with improved potency, selectivity, or pharmacokinetic properties.

Future HTS campaigns could focus on:

Developing Novel Assays: Creating robust and sensitive assays to measure the compound's activity on its primary targets, such as serotonin and norepinephrine reuptake. acs.org

Screening for Broader Applications: Exploring the compound's potential for treating other conditions beyond depression, such as anxiety disorders, neuropathic pain, and fibromyalgia. nih.gov

Identifying Structure-Activity Relationships: Using the data from HTS to build comprehensive SAR models that can guide the design of new and more effective derivatives.

HTS, combined with computational modeling, provides a synergistic approach to rapidly explore the chemical space around Cyclohexanol, 4-(2-methylaminoethyl)- and identify promising new therapeutic candidates.

Advanced Biophysical Techniques for Real-time Interaction Monitoring (e.g., Surface Plasmon Resonance)

Understanding the kinetics of drug-target interactions is fundamental to pharmacology. Advanced biophysical techniques, such as Surface Plasmon Resonance (SPR), offer the ability to monitor these interactions in real-time without the need for labeling. SPR can provide detailed information on the association and dissociation rates of a compound with its target protein, offering insights into the binding affinity and mechanism.

For Cyclohexanol, 4-(2-methylaminoethyl)-, SPR could be utilized to:

Characterize Binding to Transporters: Directly measure the binding kinetics of the compound and its enantiomers to the serotonin and norepinephrine transporters.

Compare with Existing Drugs: Benchmark its binding profile against that of established drugs like venlafaxine to understand its relative potency and selectivity. nih.gov

The data generated from these biophysical studies will be invaluable for building a comprehensive understanding of the molecular pharmacology of Cyclohexanol, 4-(2-methylaminoethyl)-.

Exploration of Stereoselective Biological Pathways and Mechanisms

Many drugs are chiral molecules, and their different enantiomers can exhibit distinct pharmacological and toxicological properties. nih.gov Venlafaxine, for instance, is a racemic mixture, and its enantiomers have different activities. clinpgx.org The (R)-enantiomer is a more potent inhibitor of norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin reuptake. nih.gov

A critical area of future research for Cyclohexanol, 4-(2-methylaminoethyl)- will be the investigation of its stereoselective properties. This will involve:

Stereospecific Synthesis: Developing synthetic methods to produce the individual enantiomers in high purity.

Investigating Stereoselective Metabolism: Understanding how the different enantiomers are metabolized by enzymes such as CYP2D6, as this can significantly impact their pharmacokinetic profiles and potential for drug-drug interactions. clinpgx.orgnih.govresearchgate.net

By elucidating the stereoselective biological pathways and mechanisms of Cyclohexanol, 4-(2-methylaminoethyl)-, researchers can potentially develop single-enantiomer drugs with improved efficacy and a better safety profile. nih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing 4-(2-methylaminoethyl)-cyclohexanol and its derivatives?

  • Methodological Answer :

  • Esterification-Hydrolysis : A two-step reactive distillation process involves esterification of cyclohexene derivatives with formic acid, followed by hydrolysis to yield cyclohexanol analogs. This method minimizes catalyst use while achieving high conversion rates .
  • Reduction Reactions : Use reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce ketone intermediates to alcohols .
  • Derivative Synthesis : Substitution reactions with halogens or electrophiles can introduce functional groups, such as aminoethyl chains, using protocols similar to those for 1-(4-methoxyphenyl)-2-aminoethyl cyclohexanol hydrochloride .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing structural isomers of this compound?

  • Methodological Answer :

  • Gas Chromatography (GC) : Employ non-polar columns (e.g., HP-GC/MS) to resolve stereoisomers. Retention indices and temperature ramps optimize separation .
  • IR Spectroscopy : Analyze hydroxyl and amine functional groups using NIST-standardized IR spectra under gas-phase conditions .
  • Structural Validation : Use InChI codes and computed 3D structures (e.g., from PubChem) to confirm stereochemistry and substituent positioning .

Q. What oxidation and reduction reactions are applicable to modify the hydroxyl or aminoethyl groups of this compound?

  • Methodological Answer :

  • Oxidation : Treat with potassium permanganate (KMnO₄) under acidic conditions to oxidize the hydroxyl group to a ketone. Chromium trioxide (CrO₃) may also be used for selective oxidation .
  • Reduction : Convert ketone intermediates to alcohols using NaBH₄ in ethanol or LiAlH₄ in anhydrous ether .

Q. How can stereoisomers of 4-(2-methylaminoethyl)-cyclohexanol be separated and analyzed?

  • Methodological Answer :

  • Distillation : Use fractional distillation to separate isomers based on boiling point differences, as demonstrated in 2-methylcyclohexanol dehydration studies .
  • Chromatography : Apply chiral GC columns or HPLC with polar stationary phases to resolve enantiomers .

Advanced Research Questions

Q. How can multivariate statistical methods optimize synthesis conditions for catalytic oxidation of 4-(2-methylaminoethyl)-cyclohexanol?

  • Methodological Answer :

  • Box-Behnken Design : Use response surface methodology (RSM) to evaluate variables (e.g., temperature, catalyst loading, solvent ratio). This reduces experimental runs while modeling interactions between factors .
  • Validation : Confirm optimized conditions via ANOVA and residual analysis, ensuring >95% confidence in predictive models .

Q. What experimental strategies resolve contradictory data in catalytic oxidation studies (e.g., variable product yields)?

  • Methodological Answer :

  • Controlled Replicates : Perform triplicate experiments under identical conditions to assess reproducibility.
  • Catalyst Characterization : Use XPS or TEM to verify catalyst integrity post-reaction. Inconsistent yields may stem from catalyst deactivation or impurities .
  • Statistical Outlier Tests : Apply Grubbs’ test to identify and exclude anomalous data points .

Q. What in vitro assays are used to evaluate the compound’s modulation of neuronal calcium ion channels?

  • Methodological Answer :

  • Calcium Imaging : Treat neuronal cell lines (e.g., SH-SY5Y) with the compound and measure intracellular Ca²⁺ flux using fluorescent dyes (e.g., Fluo-4 AM) .
  • Electrophysiology : Perform patch-clamp recordings to assess direct effects on voltage-gated Ca²⁺ channels .

Q. How does 4-(2-methylaminoethyl)-cyclohexanol influence cytokine production in immune cells, and what mechanisms are involved?

  • Methodological Answer :

  • ELISA/PCR : Quantify cytokine levels (e.g., IL-6, TNF-α) in treated macrophages or T-cells via ELISA or qRT-PCR .
  • Pathway Inhibition : Use kinase inhibitors (e.g., JAK/STAT blockers) to identify signaling pathways involved in cytokine modulation .

Q. What computational tools predict the metabolic stability and ADMET properties of this compound?

  • Methodological Answer :

  • ADMET Modeling : Use SwissADME or ADMETLab to predict bioavailability, CYP450 interactions, and toxicity. Input the canonical SMILES (e.g., CC(C)C1CCC(CC1)(C)O) for accurate results .
  • Docking Studies : Perform molecular docking with proteins like human serum albumin or cytochrome P450 enzymes to assess binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.